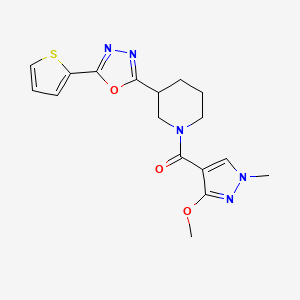
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring an indoline moiety, a thiophene ring, and a benzenesulfonamide group
Synthetic Routes and Reaction Conditions:
Indoline Synthesis: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Thiophene Derivatives: Thiophene rings can be introduced through reactions such as the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Benzenesulfonamide Formation: The benzenesulfonamide group can be introduced by reacting aniline derivatives with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial-scale synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the thiophene ring or the indoline moiety.
Reduction: Reduction reactions can be performed on the sulfonamide group or other functional groups present in the molecule.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives and alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways. Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Industry: It may find applications in material science, such as in the development of new polymers or coatings.
Wirkmechanismus
The exact mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-(indolin-1-yl)phenyl)pyrazine-2-carboxamide: This compound shares the indoline moiety but has a different aromatic group.
N-(Indolin-1-yl)nicotinamide: Another indoline derivative with a nicotinamide group instead of a benzenesulfonamide group.
Uniqueness: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to its combination of indoline, thiophene, and benzenesulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXWFKAQZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/new.no-structure.jpg)

![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)


![N-(3,4-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2974250.png)


![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2974257.png)
